molecular formula C28H38N2O10 B6214102 trans 4,4'-Azobis(benzo-15-crown-5) CAS No. 73491-37-9

trans 4,4'-Azobis(benzo-15-crown-5)

Cat. No.: B6214102
CAS No.: 73491-37-9
M. Wt: 562.6
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Description

trans 4,4'-Azobis(benzo-15-crown-5) is a crown ether derivative featuring two benzo-15-crown-5 moieties linked by a photoresponsive trans-azo (-N=N-) group. This compound combines the cation-binding capabilities of crown ethers with the conformational flexibility and stimuli-responsive behavior of the azo group. The trans configuration of the azo linkage allows for reversible cis-trans isomerization under light irradiation, making it a candidate for applications in photoresponsive materials and molecular switches .

Properties

CAS No.

73491-37-9

Molecular Formula

C28H38N2O10

Molecular Weight

562.6

Purity

94

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4,4’-Azobis(benzo-15-crown-5) typically involves the reaction of benzo-15-crown-5 with an azo compound. One common method is the diazotization of aniline derivatives followed by coupling with benzo-15-crown-5. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Trans 4,4’-Azobis(benzo-15-crown-5) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans 4,4’-Azobis(benzo-15-crown-5) involves its ability to form complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, facilitating their transport and stabilization. This property is utilized in various applications, including catalysis and ion-selective sensors .

Comparison with Similar Compounds

4’-Hydroxyphenylazo-benzo-15-crown-5 Ether (AzBCE)

  • Structure : A single benzo-15-crown-5 unit with an azo-linked hydroxyphenyl group .
  • Synthesis: Prepared via diazotization of 4’-aminobenzo-15-crown-5 followed by coupling with phenol .
  • Applications : Primarily studied for cation recognition, lacking the dual-crown ether structure of the target compound, which may limit cooperative binding effects.

Benzo-15-crown-5 Schiff Base Ligands

  • Structure : Crown ethers functionalized with imine (-C=N-) groups, such as compounds 6 and 7 synthesized from 4’-formylbenzo-15-crown-5 and diamines .
  • The absence of an azo group reduces photoresponsive behavior compared to trans 4,4'-Azobis(benzo-15-crown-5) .

Halogen-Substituted Benzo-15-crown-5 Derivatives

  • Structure : Double-armed crown ethers with halogen (Cl, Br, I) substituents, synthesized via reactions with halogenated salicylaldehydes .
  • For example, sodium and potassium complexes exhibit distinct stability constants compared to unsubstituted crown ethers .

Spectroscopic and Cation-Binding Properties

Spectroscopic Data

Compound IR (N=N stretch, cm⁻¹) UV-Vis λmax (nm) Key NMR Shifts (δ, ppm) Reference
trans 4,4'-Azobis(benzo-15-crown-5) ~1450–1600 (azo) ~350–400 (π→π*) Aromatic H: 6.8–7.5; Crown OCH₂: 3.5–4.2 (inferred)
AzBCE 1420–1580 360 Phenolic H: 9.8; Aromatic H: 6.7–7.3
Schiff Base Ligands 1630–1650 (C=N) 270–310 Imine H: 8.2–8.5; Crown OCH₂: 3.6–4.0

Cation Binding and Selectivity

  • trans 4,4'-Azobis(benzo-15-crown-5) : Dual crown ether units may enable cooperative binding for larger cations (e.g., K⁺) or lanthanides. The azo group’s conformational flexibility could modulate cavity size upon isomerization .
  • Nitro/Amine-Substituted Derivatives : Nitro groups reduce binding affinity for Na⁺ and K⁺ compared to unsubstituted benzo-15-crown-5, while amine derivatives show enhanced selectivity for Ce³⁺ in lanthanide series .
  • Bipyridinium Bis-Benzo Crown Ether : Exhibits redox-dependent cation binding, with conformational switching induced by Group 1/2 metal ions .

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